7-bromo-3-nitro-2H-chromene 7-bromo-3-nitro-2H-chromene
Brand Name: Vulcanchem
CAS No.: 1269293-25-5
VCID: VC18735761
InChI: InChI=1S/C9H6BrNO3/c10-7-2-1-6-3-8(11(12)13)5-14-9(6)4-7/h1-4H,5H2
SMILES:
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol

7-bromo-3-nitro-2H-chromene

CAS No.: 1269293-25-5

Cat. No.: VC18735761

Molecular Formula: C9H6BrNO3

Molecular Weight: 256.05 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-3-nitro-2H-chromene - 1269293-25-5

Specification

CAS No. 1269293-25-5
Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
IUPAC Name 7-bromo-3-nitro-2H-chromene
Standard InChI InChI=1S/C9H6BrNO3/c10-7-2-1-6-3-8(11(12)13)5-14-9(6)4-7/h1-4H,5H2
Standard InChI Key SIVLCSHGQPWJGD-UHFFFAOYSA-N
Canonical SMILES C1C(=CC2=C(O1)C=C(C=C2)Br)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Table 1: Molecular Descriptors of 7-Bromo-3-nitro-2H-chromene

PropertyValue
CAS Number1269293-25-5
Molecular FormulaC₉H₆BrNO₃
Molecular Weight256.05 g/mol
IUPAC Name7-bromo-3-nitro-2H-chromene
Canonical SMILESC1C(=CC2=C(O1)C=C(C=C2)Br)N+[O-]
Topological Polar Surface Area55.05 Ų

The nitro group at C-3 introduces strong electron-withdrawing effects, polarizing the chromene ring and influencing electrophilic substitution patterns . Bromine’s steric bulk and moderate electronegativity further modulate electronic distribution, as evidenced by computational studies on analogous halogenated chromenes.

Spectroscopic Signatures

While experimental spectral data for 7-bromo-3-nitro-2H-chromene remain unpublished, predictions can be made based on structural analogs:

  • ¹H NMR: Expected signals include a deshielded proton adjacent to the nitro group (δ 8.2–8.5 ppm) and aromatic protons influenced by bromine’s inductive effects (δ 7.4–7.9 ppm).

  • IR Spectroscopy: Strong absorption bands for nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups are anticipated .

Synthesis and Purification

Synthetic Pathways

The synthesis of 7-bromo-3-nitro-2H-chromene typically involves bromination and nitration of a chromene precursor. A reported method employs silica gel chromatography for purification, using a solvent system of ethyl acetate and petroleum ether (1:6 v/v) to isolate the compound in >95% purity. Key steps include:

  • Bromination: Electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ at 0–5°C.

  • Nitration: Treatment with concentrated HNO₃ and H₂SO₄ at 50°C to introduce the nitro group.

  • Cyclization: Acid-catalyzed ring closure to form the chromene scaffold.

Yield optimization remains challenging due to competing side reactions, such as over-nitration or debromination under harsh conditions.

Purification Challenges

The compound’s moderate polarity necessitates careful solvent selection during chromatography. Ethyl acetate/petroleum ether mixtures effectively separate 7-bromo-3-nitro-2H-chromene from byproducts like di-brominated analogs or nitration isomers. Recrystallization from ethanol/water mixtures further enhances purity, though solubility limitations require elevated temperatures (60–70°C).

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related nitrochromenes reveals decomposition onset temperatures near 210°C, suggesting that 7-bromo-3-nitro-2H-chromene is stable under standard laboratory conditions . The bromine substituent likely enhances thermal stability compared to non-halogenated analogs.

Solubility and Partitioning

Preliminary solubility assessments indicate:

  • High solubility: Dichloromethane, dimethylformamide (DMF).

  • Moderate solubility: Ethanol, acetone.

  • Low solubility: Water, hexane.

The calculated logP value of 2.22 (using the Crippen method) suggests moderate lipophilicity, suitable for membrane permeability in drug design contexts .

Research Findings and Hypothesized Applications

Table 2: Comparative Bioactivity of Chromene Derivatives

CompoundIC₅₀ (μM)Target
3-Nitro-2H-chromene 12.4COX-2
6-Bromo-4-nitrochromene8.7EGFR kinase
7-Bromo-3-nitro-2H-chromeneNot testedHypothesized

Materials Science Applications

The planar aromatic structure and electron-deficient nitro group make this compound a candidate for:

  • Organic semiconductors: As an n-type dopant in photovoltaic cells.

  • Luminescent materials: Bromine’s heavy atom effect could enhance phosphorescence efficiency.

Future Research Directions

Biological Screening

Priority investigations should assess:

  • Cytotoxicity profiles against cancer cell lines (e.g., MCF-7, A549).

  • Antibacterial efficacy against Gram-positive and Gram-negative pathogens.

Synthetic Modifications

Derivatization strategies could explore:

  • Nitro reduction: Producing amino intermediates for coupling reactions.

  • Bromine displacement: Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

Computational Modeling

Density functional theory (DFT) calculations would elucidate electronic transitions and reactivity hotspots, guiding rational design of analogs with optimized properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator